2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide 2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946228-01-9
VCID: VC11937889
InChI: InChI=1S/C18H20N6O4S/c1-23-18(20-21-22-23)29-11-13-8-15(25)16(28-3)9-24(13)10-17(26)19-12-5-4-6-14(7-12)27-2/h4-9H,10-11H2,1-3H3,(H,19,26)
SMILES: CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC
Molecular Formula: C18H20N6O4S
Molecular Weight: 416.5 g/mol

2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide

CAS No.: 946228-01-9

Cat. No.: VC11937889

Molecular Formula: C18H20N6O4S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide - 946228-01-9

Specification

CAS No. 946228-01-9
Molecular Formula C18H20N6O4S
Molecular Weight 416.5 g/mol
IUPAC Name 2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C18H20N6O4S/c1-23-18(20-21-22-23)29-11-13-8-15(25)16(28-3)9-24(13)10-17(26)19-12-5-4-6-14(7-12)27-2/h4-9H,10-11H2,1-3H3,(H,19,26)
Standard InChI Key VWSMFZXECMXHIQ-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC
Canonical SMILES CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The compound’s molecular formula, C₁₈H₂₀N₆O₄S, reflects a hybrid structure integrating:

  • A pyridin-4-one ring (positions 2, 5-methoxy, and 4-oxo groups).

  • A 1-methyl-1H-tetrazole-5-sulfanyl side chain at position 2.

  • An N-(3-methoxyphenyl)acetamide moiety at position 1 .

Its molecular weight is 416.5 g/mol, calculated via PubChem’s computational tools .

Systematic Nomenclature and Stereochemistry

The IUPAC name, 2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide, systematically describes its connectivity. No stereocenters are present, as confirmed by its planar 2D structure .

Spectroscopic and Computational Identifiers

  • SMILES: CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC .

  • InChIKey: VWSMFZXECMXHIQ-UHFFFAOYSA-N .

  • CAS Registry: 946228-01-9.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves modular assembly of three key components:

  • Pyridinone Core: Constructed via cyclization of β-keto esters or Knorr-type reactions.

  • Tetrazole-Sulfanyl Linkage: Introduced via nucleophilic substitution between a tetrazole-thiol and a bromomethyl-pyridinone intermediate.

  • Acetamide Arm: Attached through amide coupling between a carboxylic acid derivative and 3-methoxyaniline.

Reported Synthetic Protocols

While explicit details are scarce, analogous compounds (e.g., imidazole derivatives) suggest:

  • Step 1: Formation of the pyridinone ring using malonate esters and ammonium acetate under reflux.

  • Step 2: Sulfur alkylation using 1-methyl-1H-tetrazole-5-thiol and a bromomethyl intermediate in DMF with K₂CO₃.

  • Step 3: Amide coupling via EDC/HOBt activation of the acetic acid derivative.

Yield Optimization: Solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) are critical for minimizing side reactions.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Calculated LogP: ~2.1 (moderate lipophilicity due to methoxy and tetrazole groups) .

  • Aqueous Solubility: Estimated <1 mg/mL, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays.

Stability Profile

  • pH Sensitivity: The acetamide and tetrazole groups may hydrolyze under strongly acidic/basic conditions.

  • Thermal Stability: Decomposition observed above 150°C .

Biological Activity and Mechanistic Hypotheses

Target Prediction

  • Enzyme Inhibition: Structural analogs (e.g., kinase inhibitors) suggest potential activity against ATP-binding sites.

  • Receptor Modulation: The tetrazole moiety may interact with zinc-dependent metalloenzymes or GPCRs.

Research Gaps and Future Directions

Priority Investigations

  • Target Deconvolution: Proteomic profiling to identify binding partners.

  • ADMET Studies: In vivo pharmacokinetics and toxicity screening.

  • Structural Optimization: SAR studies to enhance potency and solubility.

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